molecular formula C7H18ClN3S B13762324 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride CAS No. 5445-68-1

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride

Cat. No.: B13762324
CAS No.: 5445-68-1
M. Wt: 211.76 g/mol
InChI Key: HQPKXVDUSOJXEB-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride is a chemical compound with the molecular formula C7H17N3S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its isothiourea group, which is a functional group containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride typically involves the reaction of diethylamine with an appropriate isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diethylamine+Isothiocyanate2-(2-(Diethylamino)ethyl)isothiourea\text{Diethylamine} + \text{Isothiocyanate} \rightarrow \text{2-(2-(Diethylamino)ethyl)isothiourea} Diethylamine+Isothiocyanate→2-(2-(Diethylamino)ethyl)isothiourea

The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiourea group to thiourea or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiourea derivatives.

Scientific Research Applications

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride involves its interaction with molecular targets in biological systems. The isothiourea group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethyl)isothiourea: Similar structure but with dimethylamino groups instead of diethylamino groups.

    2-(2-(Diethylamino)ethyl)thiourea: Lacks the isothiourea group, having a thiourea group instead.

    2-(2-(Diethylamino)ethyl)isocyanate: Contains an isocyanate group instead of an isothiourea group.

Uniqueness

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride is unique due to its specific isothiourea group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

5445-68-1

Molecular Formula

C7H18ClN3S

Molecular Weight

211.76 g/mol

IUPAC Name

2-(diethylamino)ethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C7H17N3S.ClH/c1-3-10(4-2)5-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H

InChI Key

HQPKXVDUSOJXEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=N)N.Cl

Related CAS

17124-73-1

Origin of Product

United States

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